molecular formula C20H20FN3O2 B2784013 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide CAS No. 1105207-47-3

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide

Cat. No. B2784013
CAS RN: 1105207-47-3
M. Wt: 353.397
InChI Key: TXNDLXWLJWZDMB-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, a class of organic compounds that are often used in the development of pharmaceuticals . The presence of a fluorophenyl group suggests that it may have unique properties, as fluorine atoms are often used in medicinal chemistry to modify the behavior of molecules .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Antibacterial Applications

Studies have shown that quinazolinone derivatives exhibit significant antibacterial activities. For instance, fluoroquinolones, which share a structural resemblance to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide, have been identified as major antibacterial agents with potent activity against both Gram-positive and Gram-negative bacteria. The synthesis and evaluation of novel 4(3H)-quinazolinones and thiazolidinone motifs have demonstrated remarkable in vitro antimicrobial potency, highlighting the compound's potential in addressing antibiotic resistance (Desai et al., 2013; Patel & Patel, 2010).

Antitumor Applications

This compound and its analogs have shown promise in antitumor research. Thiophene analogues of quinazoline have been synthesized and tested as inhibitors of tumor cell growth in culture, indicating the potential of quinazolinone derivatives in cancer therapy (Forsch, Wright, & Rosowsky, 2002). Additionally, the synthesis and antitumor activity evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide suggest that fluoroquinolones and quinazolinones may inhibit the proliferation of certain cancer cell lines (Hao et al., 2017).

Pharmacokinetic Studies

The compound's potential in pharmacokinetic studies has been explored, particularly in the context of orexin receptor antagonism. The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, have been studied in humans, highlighting the importance of quinazolinone derivatives in developing insomnia treatments. This study provides insights into the compound's metabolic pathways and elimination, indicating its pharmacokinetic properties (Renzulli et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it could act by binding to a specific receptor or enzyme .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with care and to follow safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-12-22-17-10-7-14(23-19(26)20(2,3)4)11-16(17)18(25)24(12)15-8-5-13(21)6-9-15/h5-11H,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNDLXWLJWZDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C(C)(C)C)C(=O)N1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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